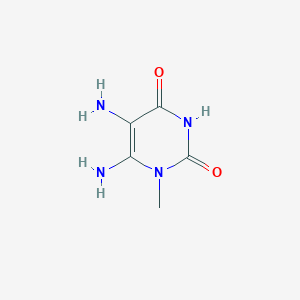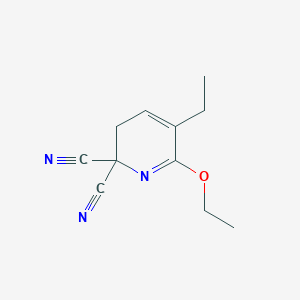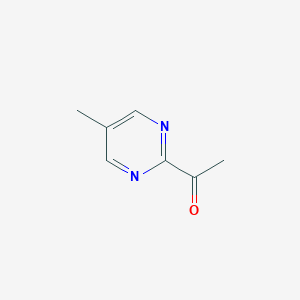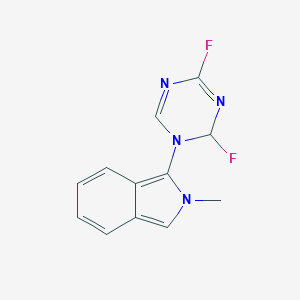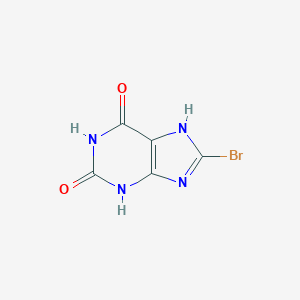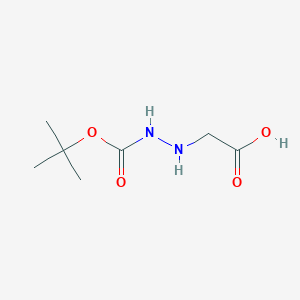
2-(2-(tert-Butoxycarbonyl)hydrazinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tuberostemonine is a natural alkaloid compound found in the roots of the Stemona tuberosa plant, which belongs to the Stemonaceae family . This compound has been traditionally used in Chinese medicine for its antitussive (cough suppressant) and insecticidal properties . Tuberostemonine is characterized by its unique pyrroloazepine core structure, which is linked with two butyrolactone rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The extraction and purification of tuberostemonine from Stemonae Radix involve a solid-phase extraction (SPE) method combined with high-performance liquid chromatography (HPLC) . The process includes the following steps:
Extraction: The air-dried roots of Stemona tuberosa are ground into powder and extracted with 95% ethanol.
Acidification and Partitioning: The crude extract is acidified with dilute hydrochloric acid to pH 1-2 and partitioned between dichloromethane and water.
Basification and Extraction: The aqueous part is basified with aqueous ammonia to pH 9-10 and extracted with dichloromethane to afford crude alkaloids.
Chemical Reactions Analysis
Types of Reactions
Tuberostemonine undergoes various chemical reactions, including:
Reduction: In the presence of excess platinum dioxide, tuberostemonine gives a dihydro derivative.
Substitution: The base is not hydrolyzed by acids but can form derivatives such as hydrobromide, perchlorate, methiodide, and methochloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, silver oxide.
Reducing Agents: Platinum dioxide.
Acids and Bases: Hydrochloric acid, ammonia.
Major Products
Oxidation Products: C17 compound, neutral substance C22H29O4N.
Reduction Products: Dihydro derivative.
Scientific Research Applications
Tuberostemonine has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound for studying the structure and reactivity of alkaloids.
Biology: Investigated for its insecticidal properties and its role in inhibiting acetylcholinesterase.
Medicine: Studied for its antitussive, anti-inflammatory, and antitumor activities.
Industry: Potential use as a commercial agent in agriculture and medicine due to its versatile bioactivities.
Mechanism of Action
Tuberostemonine exerts its effects through various molecular targets and pathways:
Antitussive Activity: Inhibits the cough reflex by acting on the central nervous system.
Insecticidal Activity: Inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis of insects.
Anti-inflammatory Activity: Inhibits the expression of inflammatory mediators.
Antitumor Activity: Reverses permeability glycoprotein-mediated multidrug resistance in cancer cells.
Comparison with Similar Compounds
Tuberostemonine is part of a group of alkaloids found in the Stemona genus. Similar compounds include:
Neotuberostemonine: Another alkaloid from Stemona tuberosa with similar antitussive and insecticidal properties.
Epoxy-tuberostemonol: A derivative of tuberostemonine with unique structural features.
Croomine: Found in both Stemona and Croomia genera, known for its insecticidal activity.
Tuberostemonine is unique due to its specific pyrroloazepine core structure and its versatile bioactivities, making it a promising lead structure for further development in various fields .
Properties
CAS No. |
115262-99-2 |
|---|---|
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]acetic acid |
InChI |
InChI=1S/C7H14N2O4/c1-7(2,3)13-6(12)9-8-4-5(10)11/h8H,4H2,1-3H3,(H,9,12)(H,10,11) |
InChI Key |
GJYLMTIEJPIZOA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC(=O)O |
Synonyms |
Hydrazinecarboxylic acid, 2-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


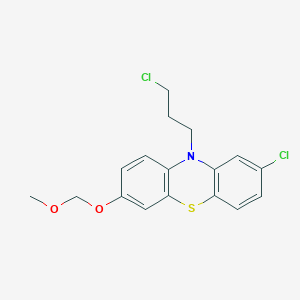
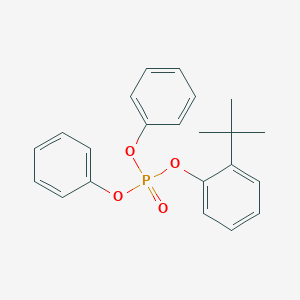
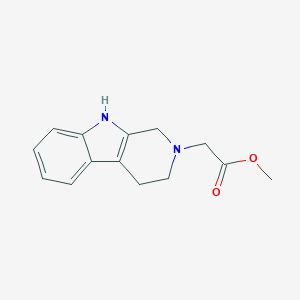
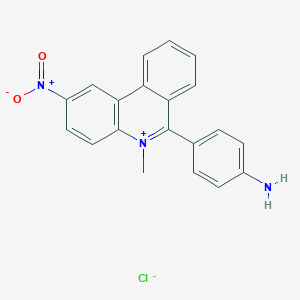
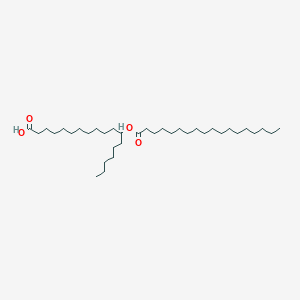
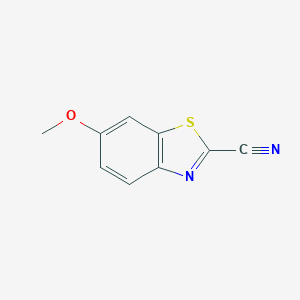
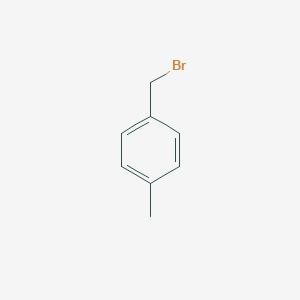
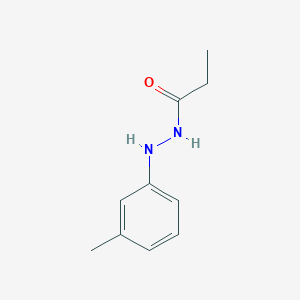
![(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B49276.png)
